Benzylpenicillin Benzathin
Description
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLIYRKPOITBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-09-6 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, compd. with N1,N2-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzathine benzylpenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Benzylpenicillin Benzathine S Antimicrobial Mechanism
Beta-Lactam Ring Chemistry and Target Binding
The core of benzylpenicillin's antimicrobial activity lies in its four-membered β-lactam ring. wikipedia.org This ring is fused to a five-membered thiazolidine (B150603) ring, creating a strained structure that is more chemically reactive than monocyclic β-lactams. wikipedia.org This inherent reactivity is crucial for its mechanism of action.
β-lactam antibiotics like benzylpenicillin function as structural analogs of D-alanyl-D-alanine, the terminal dipeptide of the peptidoglycan precursor chains that form the bacterial cell wall. wikipedia.orgfrontiersin.org This structural mimicry allows benzylpenicillin to bind to the active site of enzymes known as penicillin-binding proteins (PBPs). frontiersin.orgpatsnap.com The interaction involves the nucleophilic attack by a serine residue in the active site of the PBP on the carbonyl carbon of the β-lactam ring. frontiersin.orgnih.gov This results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. frontiersin.orgnih.govoup.com
Inhibition of Bacterial Cell Wall Biosynthesis
The primary consequence of benzylpenicillin binding to PBPs is the inhibition of the final steps of peptidoglycan synthesis, which is essential for the structural integrity of the bacterial cell wall. fda.govpatsnap.comuoanbar.edu.iq
PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the cross-linking of peptidoglycan chains. urology-textbook.comuoanbar.edu.iqmedicines.org.uk This cross-linking process, known as transpeptidation, creates a strong, mesh-like structure that encases the bacterial cell. uoanbar.edu.iquomustansiriyah.edu.iq By forming a covalent bond with PBPs, benzylpenicillin inhibits their transpeptidase activity. nih.govstatpearls.comnih.gov This blockage prevents the formation of the necessary peptide cross-links, compromising the structural integrity of the cell wall. patsnap.com Different bacterial species possess a unique set of PBPs, and the affinity of benzylpenicillin for these various PBPs can influence its spectrum of activity. uoanbar.edu.iquomustansiriyah.edu.iq Research on Streptococcus pneumoniae has shown that the inhibition of peptidoglycan incorporation precedes the cessation of bacterial growth. nih.gov
Spectrum of Antimicrobial Activity at a Mechanistic Level
The effectiveness of benzylpenicillin is largely determined by its ability to reach and inhibit the PBPs of different bacteria. uoanbar.edu.iquomustansiriyah.edu.iq It is particularly effective against many Gram-positive bacteria. nih.govpatsnap.compatsnap.com The cell wall of Gram-positive bacteria consists of a thick, exposed layer of peptidoglycan, which is readily accessible to benzylpenicillin. uomustansiriyah.edu.iqpatsnap.comnih.gov
In contrast, Gram-negative bacteria possess an outer membrane that acts as an additional barrier, making it more difficult for benzylpenicillin to penetrate and reach the PBPs located in the periplasmic space. patsnap.compatsnap.com This structural difference is a key reason for the generally lower susceptibility of Gram-negative bacteria to benzylpenicillin. patsnap.com
Table 1: Factors Influencing Benzylpenicillin's Mechanistic Spectrum of Activity
| Bacterial Type | Cell Wall Characteristic | Implication for Benzylpenicillin Action |
|---|---|---|
| Gram-positive | Thick, exposed peptidoglycan layer. patsnap.comnih.gov | PBPs are more accessible, generally leading to higher susceptibility. uomustansiriyah.edu.iqpatsnap.com |
| Gram-negative | Outer membrane covering a thin peptidoglycan layer. patsnap.compatsnap.com | Outer membrane acts as a permeability barrier, often reducing access to PBPs and leading to lower susceptibility. patsnap.com |
Resistance to benzylpenicillin can arise from several mechanisms at the molecular level. One primary mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring of the antibiotic. wikipedia.orgpatsnap.commedicines.org.uk Another significant mechanism involves alterations in the structure of the PBPs themselves, which reduces their binding affinity for benzylpenicillin, thereby rendering the antibiotic less effective. nih.govstatpearls.comfda.gov
Mechanisms of Antimicrobial Resistance to Benzylpenicillin Benzathine
Enzymatic Inactivation by Beta-Lactamases
The most prevalent mechanism of resistance to benzylpenicillin benzathine is the production of beta-lactamase enzymes. mdpi.comnih.gov These enzymes are a significant clinical concern, particularly in Gram-negative bacteria. nih.gov
Hydrolytic Cleavage of the Beta-Lactam Ring
Beta-lactamases inactivate benzylpenicillin by hydrolyzing the amide bond within the beta-lactam ring. mdpi.comnih.govresearchgate.net This process of hydrolytic cleavage results in the formation of inactive penicilloic acid, rendering the antibiotic ineffective. mdpi.comresearchgate.net The catalytic action of these enzymes is highly efficient, allowing a single enzyme molecule to inactivate numerous antibiotic molecules. mdpi.com The inactivation of benzylpenicillin by metallo-β-lactamases (MBLs) involves the enzyme binding to the antibiotic at a zinc ion coordination site, which induces the catalytic hydrolysis and subsequent cleavage of the β-lactam ring. researchgate.net
Classification of Beta-Lactamases Affecting Benzylpenicillin Benzathine
Beta-lactamases are a diverse group of enzymes that can be categorized based on their functional characteristics and amino acid sequences. The Ambler classification, a widely accepted system, divides beta-lactamases into four molecular classes: A, B, C, and D. byjus.com
Class A: These are serine beta-lactamases that are typically effective against penicillins like benzylpenicillin. nih.gov
Class B: Known as metallo-beta-lactamases (MBLs), these enzymes require zinc ions for their catalytic activity. byjus.combiomolther.org
Class C: These are primarily cephalosporinases. byjus.com
Class D: Also known as OXA-type beta-lactamases, these enzymes are serine beta-lactamases. plos.org
Benzylpenicillin benzathine is susceptible to inactivation by beta-lactamases and is therefore ineffective against bacteria that produce these enzymes, such as certain strains of staphylococci and gonococci. medicines.org.uk
| Classification System | Classes | Mechanism of Action | Effect on Benzylpenicillin Benzathine |
| Ambler Molecular Classification | Class A, C, and D | Serine-based hydrolysis | Inactivation |
| Class B | Zinc-dependent hydrolysis (Metallo-β-lactamases) | Inactivation | |
| Functional Classification | Group 1 | Cephalosporinases (Class C) | Variable |
| Group 2 | Serine-β-lactamases (Class A and D) | Inactivation | |
| Group 3 | Metallo-β-lactamases (Class B) | Inactivation |
Alterations in Penicillin-Binding Proteins (PBPs)
A second critical mechanism of resistance involves modifications to the target of benzylpenicillin, the penicillin-binding proteins (PBPs). scielo.org.mx PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall. mdpi.com Inhibition of these enzymes by beta-lactam antibiotics disrupts cell wall integrity, leading to bacterial cell death. nih.gov
Reduced PBP Affinity via Mutational Events
Bacteria can develop resistance through mutations in the genes encoding PBPs. plos.orgmdpi.com These mutations lead to structural changes in the PBPs, which in turn reduce their affinity for beta-lactam antibiotics like benzylpenicillin. plos.orgnih.govasm.org Consequently, higher concentrations of the antibiotic are required to inhibit the function of these altered PBPs. asm.org In Streptococcus pneumoniae, for instance, acquired resistance to benzylpenicillin is often due to modifications of existing PBPs resulting from mutations. medicines.org.uk Similarly, in Enterococcus faecium, point mutations in PBP5 have been correlated with low affinity for beta-lactams and high levels of resistance. oup.com Studies have shown that specific amino acid substitutions in PBP1A are critical for the development of high-level penicillin resistance in S. pneumoniae. asm.org
Acquisition of Novel or Modified PBPs
In addition to mutational changes in existing PBPs, bacteria can acquire genes that encode for entirely new or significantly modified PBPs with low affinity for beta-lactam antibiotics. basicmedicalkey.com This is a common resistance mechanism in methicillin-resistant Staphylococcus aureus (MRSA), which acquires an additional high-molecular-weight PBP with very low affinity for all beta-lactam antibiotics. basicmedicalkey.com The formation of an additional PBP with reduced affinity for benzylpenicillin is also responsible for resistance in methicillin-resistant staphylococci. medicines.org.uk In Streptococcus pneumoniae, high-level resistance can be achieved through interspecies gene transfer, leading to the acquisition of low-affinity PBP variants. nih.gov Some penicillin-resistant clinical isolates of S. pneumoniae contain mosaic PBP genes, where segments of the native gene are replaced with homologous sequences from other bacterial species, resulting in low-affinity proteins. asm.orgnih.gov
Outer Membrane Permeability Barriers in Gram-Negative Bacteria
The complex structure of the Gram-negative bacterial cell envelope presents a formidable barrier to many antimicrobial agents, including benzylpenicillin. This intrinsic resistance is largely attributable to the outer membrane, which is absent in Gram-positive bacteria. basicmedicalkey.com The outer membrane is a selectively permeable barrier that controls the influx of substances into the periplasmic space, where the penicillin-binding proteins (PBPs), the targets of beta-lactam antibiotics, are located. basicmedicalkey.comuomustansiriyah.edu.iq
A key mechanism of resistance is the failure of the antibiotic to effectively penetrate this outer membrane to reach the PBPs. who.int The entry of beta-lactam antibiotics through the outer membrane is primarily facilitated by protein channels known as porins. basicmedicalkey.comuomustansiriyah.edu.iqpharmacy180.com These channels allow for the passage of small, hydrophilic molecules. basicmedicalkey.comuomustansiriyah.edu.iq Consequently, the permeability of various beta-lactam antibiotics can differ significantly depending on their molecular properties. pharmacy180.com
Benzylpenicillin generally exhibits low permeability through the outer membranes of many Gram-negative bacteria. nih.gov Studies have shown that its ability to cross the porin channels is less efficient compared to other beta-lactams like ampicillin (B1664943), which are more active against Gram-negative species due to their enhanced penetration. uomustansiriyah.edu.iqpharmacy180.com The hydrophobic character of an antibiotic is closely related to its outer membrane permeability; generally, more hydrophilic antibiotics demonstrate higher permeability. nih.gov
Alterations in these porin channels, such as loss or modification, can lead to acquired resistance by further restricting the entry of benzylpenicillin into the cell. pharmacy180.com The outer membrane of Gram-negative bacteria can therefore act synergistically with other resistance mechanisms, such as beta-lactamase enzymes located in the periplasmic space. By slowing the rate of antibiotic entry, the outer membrane allows these enzymes more time to hydrolyze and inactivate the drug before it reaches its target PBPs. nih.gov
Research has quantified the significant differences in outer membrane permeability for benzylpenicillin across various Gram-negative species. For instance, the outer membrane of Enterobacter cloacae has been found to be 20 to 60 times less permeable to benzylpenicillin than that of Escherichia coli. nih.gov
Table 1: Outer Membrane Permeability Coefficients for Benzylpenicillin in Select Gram-Negative Bacteria
| Bacterial Species | Permeability (P) Coefficient (cm/s) | Reference |
| Enterobacter aerogenes | 2.4 ± 0.5 × 10⁻⁸ | nih.gov |
| Pseudomonas aeruginosa | 1.3 ± 0.25 × 10⁻⁸ | nih.gov |
This table presents research findings on the rate of benzylpenicillin penetration through the outer membrane of different Gram-negative bacteria.
Cross-Resistance Patterns with Other Beta-Lactam Antimicrobials
Resistance to benzylpenicillin is frequently associated with cross-resistance to other beta-lactam antibiotics. sahpra.org.zasahpra.org.za This phenomenon occurs when the underlying resistance mechanism is effective against multiple drugs within the same class. The two primary mechanisms driving this are the production of beta-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs). sahpra.org.zasahpra.org.za
Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the characteristic beta-lactam ring. uomustansiriyah.edu.iq Some beta-lactamases have a narrow spectrum of activity, but many are broad-spectrum, capable of degrading a wide variety of penicillins and other beta-lactams. sahpra.org.za For example, most staphylococci produce penicillinase, a type of beta-lactamase that renders them resistant to benzylpenicillin. This same mechanism can confer resistance to other beta-lactamase-sensitive penicillins. who.int
Alterations in the structure of PBPs can reduce their affinity for beta-lactam antibiotics. uomustansiriyah.edu.iq If a bacterial strain develops a PBP with a low affinity for benzylpenicillin, this altered target site is often also less susceptible to binding by other beta-lactam drugs, leading to broad cross-resistance. sahpra.org.za Methicillin-resistant Staphylococcus aureus (MRSA), for instance, has acquired a PBP that has a very low affinity for most beta-lactam antibiotics. pharmacy180.com
Therefore, bacterial strains resistant to benzylpenicillin due to these mechanisms are often also resistant to other penicillins. who.int Research indicates that staphylococci resistant to benzylpenicillin may also show resistance to phenoxymethylpenicillin, ampicillin, amoxicillin, piperacillin, and ticarcillin. who.int Cross-reactivity with cephalosporins and carbapenems has also been reported. who.intnih.gov
Furthermore, cross-resistance can extend to unrelated antibiotic classes if the genes conferring resistance are located on the same mobile genetic element, such as a plasmid or transposon. sahpra.org.za In such cases, the transfer of this single piece of DNA to a new organism can simultaneously introduce resistance to multiple different antibiotics. sahpra.org.za
Table 2: Examples of Beta-Lactam Antibiotics with Potential Cross-Resistance to Benzylpenicillin
| Antibiotic Class | Specific Examples | Common Resistance Mechanism | Reference(s) |
| Penicillins | Phenoxymethylpenicillin, Ampicillin, Amoxicillin, Piperacillin, Ticarcillin | Beta-lactamase production; Altered PBPs | who.int |
| Cephalosporins | (Class-wide potential) | Beta-lactamase production; Altered PBPs; History of hypersensitivity | who.intsahpra.org.zasahpra.org.za |
| Carbapenems | (Class-wide potential) | Altered PBPs; History of hypersensitivity | who.intnih.gov |
This table summarizes beta-lactam classes that may be ineffective against bacteria resistant to benzylpenicillin due to shared resistance mechanisms.
Pharmacokinetic Mechanisms and Pharmacodynamic Considerations
Absorption Dynamics from Depot Formulations
The prolonged therapeutic effect of benzylpenicillin benzathine is primarily due to its slow and continuous absorption from the site of administration, typically an intramuscular depot.
Following intramuscular injection, benzylpenicillin benzathine forms a depot at the injection site. who.int Due to its very low solubility in aqueous fluids, the compound dissolves and is absorbed into the bloodstream at a slow rate. who.intnih.gov This creates a sustained-release effect, with detectable concentrations of the drug present for an extended period, which can be up to 14 days or longer after a single injection. nih.gov The viscous and opaque nature of the benzathine penicillin suspension contributes to these slow-release kinetics. nih.gov Peak plasma levels of the active drug are typically reached between 12 and 48 hours after injection. who.intwho.int Specifically, in adults, peak plasma levels are generally observed at 48 hours post-injection, while in children, this peak is reached more quickly, at around 24 hours. medicines.org.uk
Once administered, benzylpenicillin benzathine is slowly absorbed from the intramuscular depot and is subsequently hydrolyzed to release benzylpenicillin, also known as penicillin G. nih.govmedicines.org.uk It is this active moiety, benzylpenicillin, that exerts the antibacterial effect. drugbank.com This conversion process is fundamental to the drug's mechanism of action, as the sustained hydrolysis ensures a prolonged period of therapeutic plasma concentrations of penicillin G. nih.gov
Recent research has explored alternative routes of administration to potentially improve the pharmacokinetic profile and patient tolerance of benzylpenicillin benzathine. A randomized crossover study comparing subcutaneous (SC) versus intramuscular (IM) administration in healthy male volunteers revealed significant differences in absorption kinetics. nih.govresearchgate.netfirstwordpharma.com
Subcutaneous administration was found to significantly delay the absorption of penicillin. The principal absorption half-life following SC injection was 20.1 days, compared to 10.2 days for IM administration. nih.govresearchgate.netfirstwordpharma.com This resulted in lower peak and higher trough penicillin concentrations with the SC route. nih.govresearchgate.net These findings suggest that subcutaneous administration could offer a more favorable pharmacokinetic profile for certain therapeutic goals, potentially allowing for even longer dosing intervals. nih.govfirstwordpharma.com While traditionally administered intramuscularly, subcutaneous infusion has been shown to be a tolerable and even preferred alternative by some patients. springermedizin.de
Distribution and Protein Binding Dynamics
Once absorbed and converted to benzylpenicillin, the drug distributes throughout the body and binds to plasma proteins to varying degrees.
The apparent volume of distribution (Vd) for benzylpenicillin reflects its distribution into various body tissues. In adults, the volume of distribution is approximately 0.3–0.4 L/kg. medicines.org.uk Some sources indicate a range of 0.53 to 0.67 L/kg in adults with normal renal function. nih.govdrugbank.com In children, the volume of distribution is noted to be higher, at about 0.75 L/kg. medicines.org.uk
Benzylpenicillin is moderately bound to plasma proteins, primarily albumin. nih.govdrugbank.com The extent of plasma protein binding is reported to be approximately 55% to 60%. who.intmedicines.org.uk Other sources provide a slightly wider range of 45% to 68%. nih.govdrugbank.com This binding is reversible, and only the unbound fraction of the drug is pharmacologically active.
Interactive Data Tables
Table 1: Pharmacokinetic Parameters of Benzylpenicillin Benzathine
| Parameter | Value | Population | Source |
| Time to Peak Plasma Concentration (Tmax) | 12 - 48 hours | General | who.intwho.int |
| Time to Peak Plasma Concentration (Tmax) | 24 hours | Children | medicines.org.uk |
| Time to Peak Plasma Concentration (Tmax) | 48 hours | Adults | medicines.org.uk |
| Absorption Half-Life (Intramuscular) | 10.2 days | Healthy Adult Males | nih.govresearchgate.netfirstwordpharma.com |
| Absorption Half-Life (Subcutaneous) | 20.1 days | Healthy Adult Males | nih.govresearchgate.netfirstwordpharma.com |
| Volume of Distribution (Vd) | 0.3 - 0.4 L/kg | Adults | medicines.org.uk |
| Volume of Distribution (Vd) | 0.53 - 0.67 L/kg | Adults | nih.govdrugbank.com |
| Volume of Distribution (Vd) | 0.75 L/kg | Children | medicines.org.uk |
| Plasma Protein Binding | 45% - 68% | General | nih.govdrugbank.com |
| Plasma Protein Binding | ~55% - 60% | General | who.intmedicines.org.uk |
Biotransformation Pathways of Benzylpenicillin
The metabolic fate of benzylpenicillin involves several pathways, leading to the formation of both major and minor metabolites. These processes primarily occur in the liver and result in compounds with altered biological activity compared to the parent drug.
Major Metabolites: 6-Aminopenicillanic Acid and Penicilloic Acid
The biotransformation of benzylpenicillin predominantly yields penicilloic acid, which is considered a major and microbiologically inactive metabolite. drugbank.comnih.gov Approximately 16-30% of an intramuscular dose of benzylpenicillin sodium is metabolized into penicilloic acid. nih.gov The formation of penicilloic acid occurs through the cleavage of the β-lactam ring, a reaction that can be catalyzed by β-lactamase enzymes produced by certain bacteria, or can occur under alkaline conditions. alliedacademies.org In biological systems, this conversion is a key mechanism of penicillin inactivation. nih.gov
Another significant, albeit less abundant, metabolite is 6-aminopenicillanic acid (6-APA). drugbank.comnih.gov This compound is formed by the removal of the acyl side chain from the penicillin molecule. alliedacademies.org Small amounts of 6-APA have been recovered in the urine of patients who have received benzylpenicillin. drugbank.comnih.gov The generation of 6-APA is a critical step in the industrial production of semisynthetic penicillins. researchgate.net
The major degradation product of benzylpenicillin in alkaline media is benzylpenicilloic acid. purdue.edu In acidic conditions, the primary metabolite is penillic acid. alliedacademies.org Penilloic acid and penicilloic acid are also reported as abundant metabolites. alliedacademies.orgresearchgate.net
Excretion Mechanisms and Pathways
The elimination of benzylpenicillin from the body is a rapid process primarily handled by the renal system, with a smaller contribution from hepatic pathways.
Renal Elimination Processes
The kidneys are the principal route of excretion for benzylpenicillin, with approximately 80% of the drug being eliminated in the urine. litfl.comyoutube.com This rapid renal clearance is a defining characteristic of benzylpenicillin's pharmacokinetic profile. starship.org.nz The process of renal elimination is efficient and correlates with creatinine clearance, indicating that glomerular filtration and active tubular secretion are involved. nsw.gov.au In individuals with normal renal function, the elimination half-life of benzylpenicillin is approximately 0.7 hours. litfl.com Dose reduction is recommended in cases of significant renal insufficiency to prevent drug accumulation. nsw.gov.aupediatriconcall.com
| Pharmacokinetic Parameter | Value |
| Primary Route of Elimination | Renal (Urine) |
| Percentage of Dose Excreted in Urine | ~80% |
| Elimination Half-Life (Normal Renal Function) | ~0.7 hours |
Pharmacodynamic Relationships and Exposure-Response Linkages
The antibacterial efficacy of benzylpenicillin is directly linked to the duration of its exposure to the target pathogen. As a beta-lactam antibiotic, benzylpenicillin exhibits time-dependent bactericidal activity. mdpi.com This means that its killing effect is more closely correlated with the length of time the free drug concentration remains above the minimum inhibitory concentration (MIC) of the organism (%fT > MIC), rather than the peak concentration achieved. mdpi.com
The optimal %fT > MIC for benzylpenicillin is not definitively established and can vary depending on the pathogen and the severity of the infection. mdpi.com However, a target of 50% fT > MIC is often considered for therapeutic success. oup.com For more severe infections or in critically ill patients, a target of 100% fT > MIC may be more appropriate to ensure maximal bactericidal effect. mdpi.comoup.com
The pharmacokinetic variability observed in critically ill patients can significantly impact the attainment of these pharmacodynamic targets. mdpi.comoup.com Factors such as altered renal function can lead to either sub-optimal exposure, risking treatment failure, or excessive accumulation, increasing the risk of toxicity. uq.edu.aunih.gov Therefore, understanding the exposure-response relationship is crucial for optimizing dosing regimens in different patient populations to maximize efficacy and minimize adverse effects. researchgate.netnih.gov
| Pharmacodynamic Parameter | Description |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis |
| Bactericidal Activity | Time-dependent |
| Primary Efficacy Driver | Percentage of time free drug concentration is above the Minimum Inhibitory Concentration (%fT > MIC) |
| Common Therapeutic Target (%fT > MIC) | 50% |
| Target in Severe Infections (%fT > MIC) | 100% |
Time Above Minimum Inhibitory Concentration (T>MIC)
For beta-lactam antibiotics like benzylpenicillin, the most critical pharmacodynamic parameter for predicting efficacy is the percentage of the dosing interval during which the free drug concentration exceeds the MIC of the target organism (%fT>MIC). frontiersin.org A widely accepted therapeutic target for the secondary prophylaxis of rheumatic fever, caused by Streptococcus pyogenes (Group A Streptococcus or GAS), is to maintain a plasma benzylpenicillin concentration above the laboratory-derived MIC of 0.02 mg/L for the majority of the time between injections. oup.comnih.gov
However, numerous studies have demonstrated that a substantial portion of patients receiving standard dosing regimens of benzathine benzylpenicillin G fail to consistently achieve this target concentration throughout the entire dosing interval. nih.govnih.gov For instance, one study revealed that after a single intramuscular injection of 1.2 million units, serum penicillin G levels were sustained for a variable duration, with detectable concentrations of 0.003 units/mL (approximately 0.0018 mg/L) still present at 4 weeks. who.int Research involving children and adolescents receiving secondary prophylaxis for rheumatic heart disease found that none of the participants maintained benzylpenicillin concentrations greater than 0.02 mg/L for the entire dosing period. nih.govresearchgate.net The median time above this target was significantly influenced by the patient's Body Mass Index (BMI), with individuals having a lower BMI maintaining concentrations above the target for a longer duration. nih.govresearchgate.net
| Patient Characteristic | Median Duration Above 0.02 mg/L |
|---|---|
| Lower BMI (<25 kg/m²) | 9.8 days |
| Higher BMI (≥25 kg/m²) | 0 days |
These findings underscore a significant challenge in optimizing benzathine benzylpenicillin G therapy and highlight a potential discrepancy between its established clinical efficacy and the observed pharmacokinetic profiles. nih.gov This has led to a recognized knowledge gap concerning the precise pharmacokinetic/pharmacodynamic relationship between benzylpenicillin exposure and clinical outcomes. nih.govresearchgate.net
PK/PD Modeling Approaches for Antimicrobial Efficacy
To address the variability in pharmacokinetic profiles and to optimize dosing strategies, population pharmacokinetic (PK) modeling and simulation have become invaluable tools. These models integrate data from patient populations to describe the time course of drug absorption, distribution, metabolism, and elimination, and to quantify the sources of variability in these processes. nih.govnih.gov
The first population pharmacokinetic model for penicillin G following benzathine penicillin G injection was developed using data from healthy young adult males. nih.gov This model, which included linear absorption into a central compartment, distribution to and from a peripheral compartment, and linear elimination, was used to simulate time-concentration profiles under various dosing scenarios. nih.gov The simulations aimed to predict the probability of maintaining serum penicillin G concentrations above the proposed protective threshold of 0.02 mg/L. nih.gov
The results of these simulations have provided crucial insights into the limitations of standard dosing regimens and have offered guidance for potential improvements. For example, simulations based on a 1.2 million unit dose given every 4 weeks showed that only 23.2% of simulated patients maintained serum penicillin G trough concentrations above 0.02 mg/L at the end of the dosing interval. nih.gov Increasing the dose to 1.8 million and 2.4 million units only increased this percentage to 30.2% and 40.7%, respectively. nih.gov In contrast, increasing the frequency of administration of the 1.2 million unit dose to every 3 weeks or every 2 weeks resulted in a greater proportion of simulated patients (37.8% and 65.2%, respectively) maintaining concentrations above the target threshold. nih.gov These findings suggest that more frequent dosing may be a more effective strategy than dose escalation for ensuring sustained therapeutic concentrations. nih.gov
| Dose | Dosing Interval | Percentage of Patients Above Target |
|---|---|---|
| 1.2 million units | 4 weeks | 23.2% |
| 1.8 million units | 4 weeks | 30.2% |
| 2.4 million units | 4 weeks | 40.7% |
| 1.2 million units | 3 weeks | 37.8% |
| 1.2 million units | 2 weeks | 65.2% |
Furthermore, PK/PD modeling has been employed to investigate the influence of patient-specific factors, such as body composition, on drug disposition. In children and adolescents, fat-free mass was identified as a key determinant of benzylpenicillin exposure, while a higher BMI was associated with altered absorption and an almost doubled elimination half-life. nih.gov These models allow for the simulation of drug concentrations in specific patient populations, such as children, using data on weight-for-age and BMI-for-age to inform more personalized dosing strategies. nih.gov
Advanced Formulation and Drug Delivery Systems Research
Controlled-Release Formulations and Design Principles
Benzylpenicillin benzathine itself is a long-acting formulation, designed as an intramuscular depot injection that provides sustained low concentrations of penicillin G over a long period. nih.gov The fundamental design principle of this controlled-release system is based on the compound's extremely low solubility in water and biological fluids. nih.gov Following intramuscular injection of the aqueous suspension, the particles of benzylpenicillin benzathine dissolve very slowly at the injection site, gradually releasing the active benzylpenicillin moiety into the bloodstream. This slow dissolution and subsequent absorption are what confer its extended duration of action. nih.gov
Recent research has explored alternative administration routes to further modulate its release profile. For instance, studies have investigated subcutaneous administration, which was found to significantly delay penicillin absorption compared to the intramuscular route, resulting in lower peak concentrations and higher trough concentrations. nih.gov This suggests that altering the administration site and the surrounding physiological environment can modify the drug's release kinetics. nih.gov
Solid Dispersion Technologies for Solubility Enhancement
Solid dispersion is a well-established pharmaceutical technique used to improve the dissolution and bioavailability of poorly water-soluble drugs by dispersing the drug in an inert, hydrophilic carrier matrix. core.ac.ukresearchgate.netresearchgate.net This approach enhances the dissolution rate through several mechanisms: reducing the drug's particle size to a molecular level, increasing the surface area available for dissolution, improving the wettability of the drug by the carrier, and potentially forming a more soluble amorphous state of the drug. core.ac.ukmdpi.com
A key study aimed to enhance the dissolution characteristics of benzylpenicillin benzathine (BPG) by preparing solid dispersions with various hydrophilic carriers. core.ac.ukresearchgate.net The research demonstrated that this technique could significantly improve the drug's wettability and dissolution rate compared to the pure drug. core.ac.ukresearchgate.net
The choice of a hydrophilic carrier is critical for the success of a solid dispersion formulation. researchgate.net Commonly used carriers include polymers and sugars that are highly soluble in water. core.ac.ukresearchgate.net Research has specifically evaluated the following carriers for benzylpenicillin benzathine solid dispersions:
Mannitol: A sugar alcohol that can improve the wettability and dissolution of hydrophobic drugs. core.ac.uknih.gov
Polyethylene Glycol (PEG) 4000: A hydrophilic polymer widely used in solid dispersions for its ability to increase the dissolution rate of drugs and its approval by the FDA for in vivo use. core.ac.ukeschemy.com PEGs can disperse drugs at a molecular level, preventing aggregation. eschemy.com
Polyvinylpyrrolidone (PVP) K-30: A water-soluble polymer known for its ability to form molecular dispersions and inhibit drug crystallization, thereby enhancing solubility and physical stability. core.ac.uknih.govwisdomlib.org
Hydroxypropyl Methylcellulose (B11928114) (HPMC): A semisynthetic polymer derived from cellulose, used as a hydrophilic matrix material in controlled-release dosage forms. core.ac.ukmdpi.comjocpr.com
In a comparative study, these four carriers were used to prepare solid dispersions of benzylpenicillin benzathine to evaluate their effectiveness. core.ac.ukresearchgate.net
The solvent evaporation method is a common technique for preparing solid dispersions. core.ac.ukresearchgate.net In this process, both the drug and the carrier are dissolved in a common solvent or a mixture of solvents. core.ac.uk The solvents are then evaporated under controlled conditions, leaving a solid dispersion of the drug in the carrier matrix. core.ac.uk
For benzylpenicillin benzathine, researchers dissolved the drug in an ethanol (B145695) and dichloromethane (B109758) mixture and poured this organic solution into an aqueous solution of the hydrophilic carrier (Mannitol, PEG 4000, PVP K-30, or HPMC). core.ac.uk The solvents were then evaporated by constant stirring at room temperature, followed by drying. The resulting solid mass was pulverized and sieved to obtain a uniform powder. core.ac.uk
Comprehensive characterization of the prepared solid dispersions is essential to confirm their structure and properties. The following techniques were employed: core.ac.ukresearchgate.net
Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Spectroscopy (¹H NMR): These spectroscopic methods were used to assess any potential chemical interactions between the drug and the carriers. The results revealed no chemical interaction, indicating the compatibility of benzylpenicillin benzathine with all four carriers. core.ac.ukresearchgate.net
Differential Scanning Calorimetry (DSC): This thermal analysis technique helps to understand the physical state of the drug within the dispersion. For dispersions with PEG 4000, the absence of the drug's melting peak suggested it was uniformly distributed in the polymer, possibly in a semicrystalline or amorphous state. core.ac.uk
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM): These methods evaluate the crystallinity and surface morphology of the particles. The studies showed no significant changes in the crystalline state of the drug, even when amorphous carriers like PVP and HPMC were used. core.ac.ukresearchgate.net SEM images showed that the solid dispersion with PEG 4000 had the smallest crystalline particles. core.ac.uk
The primary goal of creating solid dispersions of benzylpenicillin benzathine is to improve its dissolution rate and wettability. core.ac.ukresearchgate.net Studies have shown that the pure drug exhibits very poor dissolution, with only about 16% released after 60 minutes. core.ac.uk In contrast, all prepared solid dispersions demonstrated significantly higher dissolution rates. core.ac.ukresearchgate.net
Wettability: The time it takes for the powder to become completely wet (sinking time) was measured. Pure benzylpenicillin benzathine had an average wetting time of 59 seconds. core.ac.uk Solid dispersions with PEG 4000 and Mannitol showed a marked improvement in wettability. core.ac.uk Conversely, PVP had a retarding effect on wettability, with a sinking time of 234 seconds for the 50:50 ratio dispersion. core.ac.uk
Dissolution Rate: The in-vitro release profiles showed that the dissolution rate was dependent on both the type of carrier and the drug-to-carrier ratio. core.ac.uk The solid dispersion containing PEG 4000 at a 50:50 drug-to-polymer ratio exhibited the best performance, releasing 73% of the drug in 60 minutes. core.ac.uk HPMC and Mannitol also improved the dissolution rate, while PVP was the least effective carrier in this regard. core.ac.uk The improved dissolution is attributed to the increased surface area of the drug adsorbed onto the hydrophilic carrier. core.ac.ukresearchgate.net
| Formulation | Drug:Carrier Ratio | Wetting Time (seconds) |
|---|---|---|
| Pure BPG | - | 59.0 |
| BPG:PEG 4000 | 50:50 | 12.5 |
| BPG:Mannitol | 50:50 | 8.3 |
| BPG:HPMC | 50:50 | 45.0 |
| BPG:PVP K-30 | 50:50 | 234.0 |
| Formulation | Drug:Carrier Ratio | Cumulative Drug Release (%) |
|---|---|---|
| Pure BPG | - | 16 |
| BPG:PEG 4000 | 50:50 | 73 |
| BPG:HPMC | 50:50 | 61 |
| BPG:Mannitol | 50:50 | 57 |
| BPG:PVP K-30 | 50:50 | - |
Micellar Systems for Enhanced Solubilization and Stability
Micellar systems represent another advanced formulation strategy for drugs with low aqueous solubility. researchgate.net These are colloidal carriers formed by the self-assembly of surfactant molecules in an aqueous medium above a certain concentration, known as the critical micellar concentration (CMC). researchgate.net The resulting micelles have a hydrophobic core and a hydrophilic shell, which allows them to encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in water. researchgate.net
For benzylpenicillin benzathine, a study was conducted to develop and evaluate a micellar system using the bile salt sodium deoxycholate as the surfactant. researchgate.net The results demonstrated the ability of this micellar system to incorporate the drug and significantly increase its apparent solubility. researchgate.net
The Critical Micellar Concentration (CMC) is a key parameter of any surfactant, as it marks the point at which micelle formation begins. The study evaluated the CMC of sodium deoxycholate and its capacity to incorporate benzylpenicillin benzathine. researchgate.net
The research showed that the micellar system could achieve a high level of drug incorporation, reaching up to 90%. researchgate.net This high incorporation efficiency is significant for developing a viable formulation. Furthermore, encapsulating the drug within the hydrophobic core of the micelles is expected to enhance its stability by shielding the antibiotic from the external aqueous environment. researchgate.net This protective effect could be beneficial in preventing degradation and maintaining the drug's activity. researchgate.net
Novel Delivery Approaches: Subcutaneous Administration Research
In the quest for improved long-acting penicillin preparations, research has shifted towards evaluating alternative routes of administration. firstwordpharma.com Subcutaneous administration of Benzylpenicillin Benzathine has emerged as a promising novel approach, with studies designed to compare its pharmacokinetic profile and tolerability against the conventional intramuscular route. nih.govdntb.gov.ua Phase 1 clinical trials have demonstrated that delivering the standard dose subcutaneously is not only safe and tolerable but also possesses favorable pharmacokinetic characteristics that could pave the way for improved regimens with less frequent administration. nih.govresearchgate.net Further research has explored the safety and pharmacokinetics of high-dose subcutaneous infusions, confirming the delivery to subcutaneous tissue with ultrasonography. nih.govresearchgate.net
A key finding from comparative studies is that subcutaneous administration significantly delays the absorption of Benzylpenicillin Benzathine, creating a more favorable subcutaneous 'depot' effect. nih.govresearchgate.net This results in a distinct pharmacokinetic profile compared to intramuscular injections. Following subcutaneous injection, the absorption half-life is substantially longer, and a greater percentage of the drug is absorbed via this prolonged pathway. firstwordpharma.comnih.gov This slower absorption leads to lower peak plasma concentrations and, critically, higher trough concentrations, which is advantageous for maintaining therapeutic levels over a longer period. nih.govdntb.gov.ua
A randomized, crossover, population pharmacokinetic study in healthy adult volunteers highlighted these advantages. nih.gov The study found that the principal absorption half-life was nearly doubled with subcutaneous administration compared to the intramuscular route. firstwordpharma.comnih.gov
| Pharmacokinetic Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration |
|---|---|---|
| Principal Absorption Half-Life (95% CI) | 20.1 (16.3–29.5) days | 10.2 (8.6–12.5) days |
| Drug Directed via Principal Pathway (95% CI) | 89.6% (87.1%–92.0%) | 71.3% (64.9%–77.4%) |
| Plasma Concentration Profile | Lower peak, higher trough concentrations | Higher peak, lower trough concentrations |
Data sourced from a randomized crossover study comparing SC and IM administration of Benzylpenicillin Benzathine. firstwordpharma.comnih.govdntb.gov.ua
The favorable pharmacokinetics of subcutaneous administration are a cornerstone for the development of next-generation, longer-acting preparations of Benzylpenicillin Benzathine. firstwordpharma.com The delayed absorption and sustained plasma concentrations observed with the subcutaneous route address major programmatic challenges associated with the frequency of current injection schedules. firstwordpharma.com
Pharmacokinetic modeling and simulations based on clinical trial data have shown significant potential. These simulations demonstrate that subcutaneous infusion of higher doses of Benzylpenicillin Benzathine could maintain therapeutic penicillin concentrations for as long as three months. nih.govdntb.gov.ua In one simulation, a high-dose subcutaneous infusion maintained penicillin concentrations above the conventionally accepted target for 57 days, a dramatic increase from the 9 days achieved with the standard monthly intramuscular dose. researchgate.net This suggests that a shift to subcutaneous delivery could reduce the number of required annual clinic visits significantly. nih.gov
Beyond modifying the administration route, research is also focused on novel implantable drug delivery systems. nih.govku.dk Scientists have developed and evaluated slow-release implants using biodegradable polymers like poly(caprolactone) (PCL). ku.dknih.gov In preclinical models, these subcutaneous implants have demonstrated the ability to provide a steady, sustained release of Penicillin G for extended periods, with studies showing consistent plasma concentrations over 9 weeks. nih.govku.dk While promising, challenges such as the large size of the implants remain a hurdle for clinical development. nih.govnih.gov
Analytical and Bioanalytical Methodologies for Benzylpenicillin Benzathine Research
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Benzylpenicillin Benzathine, offering high resolution and sensitivity for both content assay and impurity profiling.
Gradient elution HPLC is particularly effective for separating Benzylpenicillin Benzathine from its potential impurities and degradation products. researchgate.net These methods involve systematically changing the composition of the mobile phase during the analytical run to enhance separation efficiency. A developed gradient elution method successfully separated benzathine and benzylpenicillin from other impurities using a column packed with end-capped octadecylsilane bonded silica gel. researchgate.net The process utilized a linear gradient with a mobile phase consisting of a potassium dihydrogen phosphate (B84403) solution (pH 3.1) and methanol, allowing for complete separation of the main components from related substances. researchgate.net The International Pharmacopoeia also outlines gradient elution conditions for identifying and quantifying impurities. who.int
Table 1: Example of HPLC Gradient Elution Parameters for Benzylpenicillin Benzathine Analysis
| Parameter | Condition |
|---|---|
| Column | End-capped octadecylsilane bonded silica gel researchgate.net |
| Mobile Phase A | 0.05mol/L potassium dihydrogen solution (pH adjusted to 3.1 with phosphoric acid) researchgate.net |
| Mobile Phase B | Methanol researchgate.net |
| Flow Rate | 1.0 mL/minute researchgate.net |
| Detection Wavelength | 220 nm researchgate.net |
| Column Temperature | 40°C researchgate.net |
| Elution Type | Linear Gradient researchgate.net |
The reliability of HPLC methods is established through rigorous validation and reproducibility studies, as per guidelines from bodies like the International Conference on Harmonization (ICH). nih.gov An interlaboratory study was conducted to assess the reproducibility of a reverse-phase liquid chromatographic method for Benzylpenicillin Benzathine. researchgate.net The study demonstrated good reproducibility, with relative standard deviations for the assays of benzathine and benzylpenicillin being 0.47% and 0.61%, respectively. researchgate.net Validation of HPLC methods for penicillins confirms parameters such as linearity, precision, accuracy, specificity, and sensitivity, ensuring the method is suitable for its intended purpose, such as routine quality control. nih.govresearchgate.net A multinational study analyzing 35 batches of Benzylpenicillin G confirmed that a reversed-phase, ion-pairing HPLC method was stability-indicating, with no degradation products detected in any tested vials. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
For quantifying low concentrations of benzylpenicillin in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity. bjstd.org
LC-MS/MS is extensively used in pharmacokinetic (PK) studies of Benzylpenicillin Benzathine. nih.gov Following intramuscular injection, Benzylpenicillin Benzathine slowly hydrolyzes to benzylpenicillin (penicillin G), and tracking its concentration over time is crucial for understanding its long-acting profile. nih.govwho.int
A significant advancement in facilitating PK studies, especially in pediatric or remote settings, is the use of Dried Blood Spot (DBS) sampling. nih.govuwa.edu.aunih.gov This technique requires only a small volume of blood from a finger prick, simplifying sample collection, transport, and storage. uwa.edu.auresearchgate.net Validated LC-MS/MS methods have been successfully developed to measure benzylpenicillin concentrations from DBS samples. researchgate.netoup.com These assays have proven to be a reliable surrogate for traditional plasma concentration measurements, providing valid PK data for studies of Benzylpenicillin Benzathine. nih.govresearchgate.net
The high sensitivity of LC-MS/MS allows for the quantification of the very low benzylpenicillin concentrations observed in the terminal phase after a dose of Benzylpenicillin Benzathine. This is critical for accurate pharmacokinetic modeling. uwa.edu.au Developed assays have achieved low limits of quantification (LOQ) and detection (LOD). For instance, one validated LC-MS/MS assay for penicillin G in DBS reported an LOQ of 0.005 mg/L. nih.gov Another study reported an even lower LOQ of 0.0025 mg/L and an LOD of 0.001 mg/L for benzylpenicillin in DBS samples. researchgate.netoup.com This level of sensitivity is essential for studies investigating minimum protective concentrations of the antibiotic over extended periods. nih.gov The technique is considered the gold standard for quantifying drugs in biological fluids due to its robustness, specificity, and sensitivity. bjstd.org
Table 2: Reported Sensitivity of LC-MS/MS Methods for Benzylpenicillin (Penicillin G)
| Matrix | Lower Limit of Quantification (LOQ) | Limit of Detection (LOD) |
|---|---|---|
| Dried Blood Spot (DBS) | 0.005 mg/L nih.govuwa.edu.au | Not Reported |
| Dried Blood Spot (DBS) | 0.0025 mg/L researchgate.netoup.com | 0.001 mg/L researchgate.netoup.com |
Spectroscopic Techniques for Physicochemical Characterization of Formulations
Spectroscopic techniques are invaluable for characterizing the solid-state properties of Benzylpenicillin Benzathine formulations. These methods help to understand the drug's physical form and its interaction with excipients, which can influence formulation stability and performance.
A study on solid dispersions of Benzylpenicillin G utilized several spectroscopic and thermal analysis techniques. core.ac.uk
Fourier Transform-Infrared (FTIR) Spectroscopy was used to assess potential chemical interactions between the drug and various hydrophilic carriers. The results showed no evidence of chemical interaction, as the spectra of the solid dispersions were a simple superimposition of the drug and the polymer spectra. core.ac.uk FTIR is a fundamental tool for evaluating functional groups and identifying bond formations in solid-state mixtures. mdpi.com
Nuclear Magnetic Spectroscopy (¹HNMR) and Differential Scanning Calorimetry (DSC) further confirmed the absence of chemical interactions between Benzylpenicillin G and the carriers in the formulations. core.ac.uk
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) were employed to investigate the crystalline state of the drug within the solid dispersions. These studies revealed no significant changes in the drug's crystallinity. core.ac.uk XRD is a primary technique for determining crystalline structure, phase, and grain size of nanocrystalline materials. mdpi.com
These characterization techniques are crucial for the rational design and development of stable and effective Benzylpenicillin Benzathine formulations.
Fourier Transform-Infrared (FTIR) Spectroscopy
Fourier Transform-Infrared (FTIR) spectroscopy is a valuable analytical tool for the qualitative and quantitative analysis of Benzylpenicillin Benzathine. rjptonline.orggssrr.org This non-destructive technique provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample, which induces vibrational transitions in its chemical bonds. rjptonline.org FTIR is particularly useful for identifying the functional groups present in the molecule, thereby confirming the identity of Benzylpenicillin Benzathine.
In research settings, FTIR has been employed to study the interaction between Benzylpenicillin Benzathine and various hydrophilic carriers in solid dispersion systems. core.ac.ukresearchgate.net In one such study, the FTIR spectra of the solid dispersions showed the characteristic peaks for Benzylpenicillin Benzathine, indicating no significant chemical interaction between the drug and the carriers used. core.ac.ukresearchgate.net The technique is recognized for being a rapid and sensitive method that often requires no complex sample preparation. rjptonline.org
Key spectral regions for the analysis of penicillin compounds include the peaks caused by N-H and O-H stretching vibrations (3500-3200 cm⁻¹), aromatic C-H stretching (3100-3000 cm⁻¹), and aliphatic C-H stretching (3000-2850 cm⁻¹). gssrr.org A study on solid dispersions of Benzathine Penicillin G (BPG) identified a characteristic broad band at 3340 cm⁻¹ corresponding to the N-H group of the secondary amide and the O-H of the carboxylic acid group. core.ac.uk
Table 1: Characteristic FTIR Peaks for Benzathine Penicillin G (BPG)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3340 | N-H stretch (secondary amide), O-H stretch (carboxylic acid) |
| 1776 | C=O stretch (β-lactam ring) |
| 1685 | C=O stretch (amide) |
| 1600 | C=C stretch (aromatic ring) |
Data sourced from a study on the characterization of BPG solid dispersions. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structure elucidation of antibiotics like Benzylpenicillin Benzathine. springernature.com ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of its complex structure. nih.gov
NMR has been utilized in studies to confirm that the chemical structure of Benzylpenicillin Benzathine remains unaltered when formulated into solid dispersions with various carriers. core.ac.ukresearchgate.net The ¹H NMR spectra of these formulations showed the characteristic signals for Benzylpenicillin Benzathine, confirming the absence of chemical interactions or degradation. core.ac.ukresearchgate.net The technique is also powerful for identifying and characterizing degradation products, which is crucial for stability studies. nih.gov The analysis of spectral parameters, influenced by factors like solvent and ionization state, can help in identifying an unknown beta-lactam sample. nih.gov
Differential Scanning Calorimetry (DSC) for Solid-State Properties
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. nih.gov It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For Benzylpenicillin Benzathine, DSC is instrumental in characterizing its solid-state properties, such as melting point, crystallinity, and thermal stability.
DSC analysis of pure Benzathine Penicillin G (BPG) has shown a characteristic endothermic peak corresponding to its melting point. In one study, this peak was observed between 124.22 °C and 127 °C. core.ac.ukresearchgate.net The shape and position of this peak can provide information about the purity and crystalline state of the compound. When BPG was formulated into solid dispersions, the DSC thermograms showed a suppression and broadening of this peak, indicating changes in the physical state of the drug within the carrier matrix. core.ac.uk DSC is considered an unparalleled technique for assessing the thermodynamic stability of pharmaceutical compounds. atascientific.com.au
Table 2: Thermal Properties of Benzathine Penicillin G (BPG) by DSC
| Parameter | Observed Value |
|---|---|
| Melting Point (Endothermic Peak) | 124.22 °C - 127 °C |
This value represents the temperature range at which the compound melts, indicating a phase transition from solid to liquid. core.ac.ukresearchgate.net
Quality Control and Impurity Profiling Methodologies
Ensuring the quality, purity, and potency of Benzylpenicillin Benzathine is paramount. A variety of analytical methods are employed for quality control and to identify and quantify any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quality control of Benzylpenicillin Benzathine. ingentaconnect.comresearchgate.netresearchgate.netnih.gov Reverse-phase HPLC methods have been developed and validated for the simultaneous determination of the content of both benzylpenicillin and benzathine, as well as for the detection of related substances and potential impurities. ingentaconnect.comresearchgate.netresearchgate.net
A multinational cross-sectional study assessed the quality of 35 batches of Benzathine Penicillin G from 16 countries using a validated HPLC assay. nih.govnih.gov The study found that all batches met the US Pharmacopeia requirements for content and showed no evidence of breakdown products or other contaminants. nih.govnih.gov In another study, a gradient elution HPLC method was developed that could completely separate benzylpenicillin and benzathine from other impurities, demonstrating the method's specificity and sensitivity. researchgate.net The detection limits were found to be 0.6 ng for benzylpenicillin and 2.5 ng for benzathine. researchgate.net
Impurity profiling is a critical aspect of quality control. The European Pharmacopoeia and other regulatory bodies outline specific tests for related substances in Benzylpenicillin Benzathine. researchgate.net Research has focused on the preparation, isolation, and structural confirmation of specific impurities, such as impurity C, using techniques like UV, IR, MS, and NMR, to develop reference standards for accurate quantification. researchgate.net
Beyond HPLC, quality control may also involve tests for water content, heavy metals, and physical characteristics like particle size. nih.govnih.gov Particle size analysis is particularly relevant as it can affect the drug's dissolution and release profile. nih.gov
Table 3: Example of HPLC Method Parameters for Benzylpenicillin Benzathine Analysis
| Parameter | Condition |
|---|---|
| Column | End-capped ODS (Octadecylsilane) |
| Mobile Phase | Acetonitrile-methanol-0.05 mol·L⁻¹ potassium dihydrogen phosphate solution (15:10:75), pH 5.3 |
| Flow Rate | 0.9 mL·min⁻¹ |
| Detection Wavelength | 215 nm |
| Column Temperature | 40 °C |
This HPLC method was developed for the determination of Benzathine Benzylpenicillin and its related substances. ingentaconnect.com
Synthesis, Purification, and Manufacturing Principles
Fermentation Processes for Benzylpenicillin Production
The industrial synthesis of benzylpenicillin is achieved through a fed-batch fermentation process that relies on high-yielding strains of the fungus Penicillium chrysogenum. This process involves carefully controlled environmental conditions and nutrient feeds to maximize the production of the antibiotic.
Role of Penicillium chrysogenum in Biosynthesis
Penicillium chrysogenum, recently re-identified as Penicillium rubens, is the cornerstone of industrial penicillin production. springernature.com This filamentous fungus has undergone extensive strain improvement programs to enhance its ability to synthesize benzylpenicillin. The biosynthesis is a secondary metabolic process, meaning it occurs after the primary growth phase of the fungus.
The fermentation medium is a critical factor and typically contains a combination of carbon and nitrogen sources, as well as essential minerals. Common components include:
Carbon Sources: Glucose, sucrose, or lactose.
Nitrogen Sources: Corn steep liquor, yeast extract, or ammonium salts.
Precursor: Phenylacetic acid is continuously fed during the fermentation, as it provides the side chain necessary for the synthesis of benzylpenicillin specifically.
Optimal physical and chemical parameters are maintained within the fermentor to ensure maximum productivity.
| Parameter | Optimal Range | Purpose |
| Temperature | 25-28 °C | Promotes fungal growth and enzyme activity. |
| pH | 6.0 - 7.1 | Maintained to ensure stability of the produced penicillin and optimal fungal metabolism. |
| Aeration | Sterile air supply | Provides necessary oxygen for the aerobic fungus. |
| Agitation | 120 rpm | Ensures uniform distribution of nutrients and oxygen. |
This table presents typical optimal conditions for Penicillium chrysogenum fermentation for benzylpenicillin production.
Recovery Techniques from Fermentation Broth
Aqueous Two-Phase Extraction
Aqueous two-phase extraction (ATPE) is an effective liquid-liquid extraction method that utilizes two immiscible aqueous phases, often composed of a polymer (like polyethylene glycol) and a salt (such as sodium dihydrophosphate or ammonium sulfate). researchgate.netsapub.org This technique is considered environmentally friendly due to the high water content (over 80%) in both phases, which helps in preserving the integrity of the biomolecules. sapub.org
The process partitions the benzylpenicillin into one phase while impurities are preferentially segregated into the other. Studies have shown that ATPE systems using hydrophilic ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) and NaH2PO4 can achieve extraction efficiencies of over 90%. researchgate.net Key factors influencing the efficiency of this method include the pH of the aqueous solution, the concentration of the phase-forming components, and the temperature. researchgate.netresearchgate.net Research indicates that optimal extraction is often achieved at a pH between 1.5 and 2.0. researchgate.net
Liquid Membrane Extraction
Liquid membrane (LM) extraction is another advanced separation technique that can combine extraction and stripping into a single step. Emulsion liquid membranes (ELMs) have demonstrated high efficiency, with studies reporting extraction degrees between 80% and 95% under optimized conditions. nih.gov This method involves an emulsion where the benzylpenicillin is transported from the external feed phase (the fermentation broth) through a liquid membrane phase into an internal stripping phase.
The components of an ELM system are carefully selected for optimal performance:
Carrier: A compound like Amberlite LA-2 (a secondary amine) facilitates the transport of penicillin across the membrane. nih.gov
Diluent: An organic solvent such as kerosene forms the bulk of the membrane phase. nih.gov
Surfactant: Agents like Span80 are used to stabilize the emulsion. nih.gov
This technique offers high mass transfer efficiency and selectivity, making it a promising alternative to traditional solvent extraction. globethesis.com Research has shown that a 90-98% extraction can be achieved in recycle mode operation. uaeu.ac.ae
Microfiltration and Solvent Extraction
A widely used industrial method involves the initial clarification of the fermentation broth using filtration, followed by solvent extraction. Microfiltration or ultrafiltration is employed to remove fungal mycelia and other suspended solids. taylorandfrancis.com Ultrafiltration, in particular, can remove proteins and other impurities that might otherwise cause the formation of stable emulsions during the subsequent solvent extraction step. researchgate.net
Following filtration, the clarified broth undergoes solvent extraction. This process takes advantage of the differential solubility of the acidic form of benzylpenicillin in an organic solvent.
The pH of the broth is lowered to approximately 2.0-2.2, converting the penicillin salt to its more hydrophobic acid form.
An organic solvent, such as n-butyl acetate, is mixed with the acidified broth. google.com
The benzylpenicillin partitions into the organic solvent phase, leaving water-soluble impurities behind.
The penicillin is then back-extracted into an aqueous buffer at a higher pH (around 6.0 or higher), converting it back to a water-soluble salt. google.com
This cycle of extraction and back-extraction serves to both purify and concentrate the benzylpenicillin. Studies evaluating coupled ultrafiltration-nanofiltration technologies have reported varying recovery and extraction yields depending on the membrane cut-off used.
| Membrane Cut-off (UF) | Permeate Recovery | Final Solvent Extraction Yield | Observations |
| 5000 Da | 81.0% | 94.6% | No emulsion formed during extraction. nih.gov |
| 30,000 Da | 89.0 - 91.0% | 80.0 - 82.6% (after NF) | Slight emulsion formed. nih.gov |
| 100,000 Da | 89.0 - 91.0% | 80.0 - 82.6% (after NF) | Slight emulsion formed. nih.gov |
This table summarizes the findings of a study on coupled ultrafiltration and nanofiltration for benzylpenicillin purification, showing the trade-off between initial recovery and final extraction efficiency due to emulsion formation. nih.gov
Purification Strategies for Benzylpenicillin Benzathine
The purification of Benzylpenicillin Benzathine is a critical step in its manufacturing process to ensure the removal of impurities and related substances, thereby guaranteeing the safety and efficacy of the final pharmaceutical product. Various strategies are employed to achieve the high level of purity required for therapeutic use.
Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the separation, identification, and quantification of Benzylpenicillin Benzathine and its potential impurities. researchgate.net Several HPLC methods have been developed and validated for this purpose, often utilizing reversed-phase chromatography. researchgate.net
In a typical reversed-phase HPLC method, a non-polar stationary phase is used with a polar mobile phase. For Benzylpenicillin Benzathine analysis, octadecylsilane (ODS, C18) bonded silica gel is a commonly used stationary phase. researchgate.netingentaconnect.com The separation is achieved by varying the composition of the mobile phase, often in a gradient elution mode, to effectively separate the main compound from its impurities. researchgate.net
The mobile phase frequently consists of an aqueous buffer, such as potassium dihydrogen phosphate (B84403), and an organic modifier like methanol or acetonitrile. researchgate.netingentaconnect.com The pH of the buffer is a critical parameter that is carefully controlled to ensure the complete separation of benzylpenicillin and benzathine from other related substances. researchgate.netingentaconnect.com Detection is typically performed using a UV spectrophotometer at a wavelength where the compounds of interest exhibit strong absorbance, commonly around 215 nm or 220 nm. researchgate.netingentaconnect.com The column temperature is also controlled, for instance at 40°C, to ensure reproducibility of the separation. researchgate.netingentaconnect.com
These chromatographic methods are sensitive and specific, capable of detecting impurities at very low levels. researchgate.net For instance, one method reported a limit of detection of 2.5 ng for benzathine and 0.6 ng for benzylpenicillin. researchgate.net The validation of these methods demonstrates their accuracy and convenience for quality control during the manufacturing process. ingentaconnect.com
Below are examples of parameters used in various HPLC methods for the analysis of Benzylpenicillin Benzathine.
Table 1: HPLC Method Parameters for Benzylpenicillin Benzathine Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | End-capped octadecylsilane bonded silica gel | End-capped ODS |
| Mobile Phase A | 0.05 mol/L potassium dihydrogen solution (pH 3.1 with phosphoric acid) | Acetonitrile-methanol-0.05 mol·L-1 potassium dihydrogen phosphate solution (15:10:75) |
| Mobile Phase B | Methanol | N/A (Isocratic) |
| Elution | Linear Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.9 mL/min |
| Detection Wavelength | 220 nm | 215 nm |
| Column Temperature | 40°C | 40°C |
Data derived from multiple sources. researchgate.netingentaconnect.com
Principles of Salt Formation for Stability and Delivery
The formation of a salt from an active pharmaceutical ingredient (API) is a common strategy to improve its physicochemical properties, such as stability, solubility, and dissolution rate. In the case of Benzylpenicillin Benzathine, the salt is formed between two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine). chemicalbook.com This specific salt formation is fundamental to its therapeutic efficacy, primarily by enhancing its stability and enabling a prolonged-release delivery mechanism. chemicalbook.comrhdaction.org
Benzylpenicillin itself is susceptible to degradation, particularly in aqueous environments and at the acidic pH of the stomach. chemicalbook.com The formation of the benzathine salt significantly increases the stability of the penicillin molecule. chemicalbook.com This is largely due to the very low solubility of Benzylpenicillin Benzathine in water, with approximately 3,000 mL of water required to dissolve 1 gram. chemicalbook.com This poor solubility protects the benzylpenicillin from hydrolysis and degradation. nih.gov
The principle behind the prolonged delivery lies in this low solubility and slow dissolution rate. nih.gov When administered via intramuscular injection as an aqueous suspension, the Benzylpenicillin Benzathine particles form a depot in the muscle tissue. drugfuture.com From this depot, the drug dissolves very slowly into the surrounding interstitial fluid. rhdaction.orgfda.gov As the salt dissolves, it is hydrolyzed to release active benzylpenicillin into the bloodstream. nih.govfda.gov
This slow release results in sustained, low concentrations of benzylpenicillin in the blood over a long period. rhdaction.org Detectable drug concentrations can be maintained for several weeks after a single injection. drugfuture.comfda.gov This long-acting characteristic is crucial for the treatment of certain infections where prolonged, continuous antibiotic presence is required to eradicate the pathogen, and it also improves patient compliance by reducing the frequency of administration. drugfuture.com
Table 2: Physicochemical Properties and Delivery Characteristics
| Property | Consequence |
|---|---|
| Salt Formation | Two molecules of benzylpenicillin with one molecule of N,N'-dibenzylethylenediamine (benzathine). chemicalbook.com |
| Aqueous Solubility | Very low (1 g in approx. 3,000 mL of water). chemicalbook.com |
| Stability | Enhanced stability against hydrolysis, particularly at gastric pH. chemicalbook.com |
| Delivery Mechanism | Forms an intramuscular depot upon injection. drugfuture.com |
| Release Profile | Slow dissolution and hydrolysis to release active benzylpenicillin. rhdaction.orgnih.govfda.gov |
| Duration of Action | Provides prolonged, low-level serum concentrations for several weeks. drugfuture.comfda.gov |
Data derived from multiple sources.
Stability, Degradation Pathways, and Stabilization Strategies
Degradation Kinetics and Mechanisms of Beta-Lactam Ring Hydrolysis
The degradation of benzylpenicillin in aqueous solutions is a complex process primarily driven by the hydrolysis of the amide bond within the β-lactam ring. drugfuture.comcore.ac.uk This reaction is catalyzed by both acidic and alkaline conditions and can also be influenced by enzymatic action, such as from β-lactamases produced by resistant bacteria. libretexts.orgresearchgate.netnih.gov
The hydrolysis mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. khanacademy.orghud.ac.uk In alkaline conditions, the hydroxide (B78521) ion acts as the nucleophile. Under acidic conditions, the process can be more complex, potentially involving intramolecular participation from the acylamino side chain. chempedia.infonih.gov The high reactivity of the β-lactam ring is attributed to significant ring strain and reduced amide resonance, which makes the carbonyl carbon more electrophilic and susceptible to attack. khanacademy.org Kinetic studies consistently show that the degradation follows pseudo-first-order kinetics, with the rate being highly dependent on pH, temperature, and buffer concentrations. nih.govnih.gov
The primary and most well-documented degradation product resulting from the hydrolysis of the β-lactam ring is benzylpenicilloic acid. purdue.edunih.govwikipedia.org This dicarboxylic acid is formed by the cleavage of the C-N bond in the ring and is biologically inactive. chempedia.infotaylorandfrancis.com The initial product is typically the 5R,6R-benzylpenicilloic acid, which can then undergo slow isomerization to its 5S,6R-epimer. purdue.edu
Under acidic conditions, the degradation pathway is more intricate. Benzylpenicillin can rearrange to form benzylpenillic acid. core.ac.ukrsc.org Further degradation can lead to other products, including benzylpenamaldic acid. core.ac.ukpurdue.edu In some instances, subsequent decarboxylation of hydrolyzed intermediates can occur, leading to additional, more complex degradation products. nih.gov The formation of these various products complicates the stability profile of benzylpenicillin and has been the subject of extensive chromatographic and spectroscopic analysis. core.ac.ukpurdue.edu
| Initial Compound | Primary Degradation Product | Condition | Key Intermediate/Process |
|---|---|---|---|
| Benzylpenicillin | Benzylpenicilloic Acid | Alkaline/Neutral Hydrolysis | Nucleophilic attack on β-lactam ring |
| Benzylpenicillin | Benzylpenillic Acid | Acidic Conditions | Rearrangement reaction |
| Benzylpenicilloic Acid | Benzylpenamaldic Acid | Acidic Conditions | Further degradation/isomerization |
Environmental Factors Influencing Stability
The rate at which benzylpenicillin benzathine degrades is significantly influenced by environmental factors, primarily pH and temperature. nih.gov Understanding these influences is crucial for the formulation and storage of pharmaceutical preparations.
Benzylpenicillin exhibits its maximum stability in the neutral pH range, approximately between pH 6.5 and 7.5. researchgate.netresearchgate.net The degradation rate increases substantially under both acidic (below pH 5.0) and alkaline (above pH 8.0) conditions. drugfuture.comnih.gov
In acidic solutions, the degradation is complex, involving multiple parallel reactions that lead to various inactive products. nih.govrsc.org Studies have shown that the degradation rate constant is significantly higher at pH 4 than at neutral pH. nih.gov Similarly, in alkaline media, the hydrolysis to benzylpenicilloic acid is accelerated. drugfuture.compurdue.edu The relationship between pH and the degradation rate constant (k) generally follows a U-shaped curve, with the minimum rate observed at the pH of maximum stability.
| pH | Degradation Rate Constant (k) (min⁻¹) |
|---|---|
| 4.0 | 0.1603 |
| 7.0 | 0.0039 |
| 10.0 | 0.0485 |
Data adapted from studies on penicillin degradation kinetics, illustrating significantly faster degradation in acidic and alkaline conditions compared to neutral pH. nih.gov
The degradation of benzylpenicillin is highly temperature-dependent, following the principles of chemical kinetics where reaction rates increase with temperature. nih.govresearchgate.net Significant degradation occurs at ambient and body temperatures, which has implications for the stability of solutions during administration. nih.govoup.com
For instance, one study found that at 36°C, a solution of benzylpenicillin lost 10% of its initial concentration in just over 5 hours. nih.gov In contrast, when stored at refrigerated temperatures (3-5°C), the same 10% loss took 8 days. nih.govoup.com This demonstrates the critical importance of maintaining a cold chain for storing benzylpenicillin solutions to preserve their potency. The degradation rate is slowest at lower temperatures, such as 5°C, and increases considerably at 12.5°C and 20°C. nih.gov
| Temperature (°C) | Mean Time to 10% Potency Loss |
|---|---|
| 36 | 5 hours 18 minutes |
| 26 | 12 hours 54 minutes |
| 21-22 | 13 hours 20 minutes |
| 3-5 | 8 days |
Data from stability studies of benzylpenicillin sodium solutions, highlighting the pronounced effect of temperature on degradation. nih.gov
Strategies for Enhancing Chemical Stability
Given the inherent instability of the β-lactam ring, various strategies are employed to stabilize benzylpenicillin formulations. The primary approach involves controlling the pH of the aqueous environment to maintain it within the optimal range of stability.
The use of buffer systems is a cornerstone of formulating stable benzylpenicillin solutions. pharmaguideline.com Buffers are solutions that resist changes in pH upon the addition of small amounts of acid or base. By incorporating buffers into pharmaceutical preparations, the pH can be maintained between 6.5 and 7.5, where the rate of hydrolysis is at its minimum. researchgate.net
Commonly used buffer systems in pharmaceutical formulations include citrate (B86180) and phosphate (B84403) buffers. pharmaguideline.comnih.gov Research has shown that reconstituting benzylpenicillin in a citrate buffer can significantly extend its shelf life. researchgate.net For example, buffered solutions of benzylpenicillin stored at 5°C have been shown to be stable for at least 28 days. researchgate.net The concentration of the buffer is also a key factor, with a molar ratio of buffer to penicillin of at least 0.75 being recommended for optimal stability. researchgate.net The selection of an appropriate buffer system is critical and must consider factors such as buffer capacity, compatibility with the drug, and lack of toxicity. pharmaguideline.comgoogle.comgoogle.com
Role of Excipients in Formulation Stability
The stability of Benzylpenicillin Benzathine in aqueous suspensions is critically dependent on the inclusion of specific excipients in the formulation. These components are essential for maintaining the physical and chemical integrity of the drug product, preventing degradation, and ensuring consistent properties over its shelf life. Key excipients include buffering agents, suspending agents, and surfactants.
Buffering Agents: The degradation of benzylpenicillin is highly pH-dependent. The primary degradation products are acidic in nature, which can lower the pH of the formulation and subsequently catalyze an accelerated rate of deterioration. drugfuture.com To counteract this, buffering agents are incorporated to maintain the pH within an optimal range, typically around pH 6.8, where degradation is minimal. drugfuture.com Sodium citrate is a commonly used buffering agent that has been shown to significantly enhance the stability of benzylpenicillin solutions. drugfuture.comnih.gov Studies have demonstrated that citrate-buffered isotonic solutions of benzylpenicillin maintain a significantly higher percentage of the initial concentration compared to unbuffered solutions, especially under thermal stress. nih.govnih.gov For instance, in one study, unbuffered benzylpenicillin solutions degraded substantially after seven days of refrigerated storage, whereas buffered solutions remained stable. nih.govnih.gov
Suspending and Surface-Active Agents: To ensure a uniform suspension and prevent the caking of micronized drug crystals, various other excipients are employed. A typical commercial formulation might include:
Suspending agents: Carboxymethylcellulose is used to increase the viscosity of the vehicle, thereby slowing the sedimentation of the suspended particles. google.com
Wetting/Dispersing agents: Lecithin (B1663433) has been used to coat the micronized crystals of Benzylpenicillin Benzathine. google.com This coating facilitates the resuspension of the drug particles upon shaking. However, it has been noted that lecithin can also contribute to the gelling of the composition over time, particularly at elevated temperatures. google.com
Surfactants: A combination of surfactants like Sorbitan (B8754009) monopalmitate and Polyoxyethylene sorbitan monopalmitate can be included to improve the wettability of the drug particles and ensure a homogenous suspension. google.com
Other polymers: Polyvinylpyrrolidone (PVP) may also be included as a suspending agent. google.com Research into solid dispersions has shown that hydrophilic polymers such as PVP, Polyethylene glycol (PEG) 4000, and Hydroxypropyl methylcellulose (B11928114) (HPMC) can enhance the wettability and dissolution characteristics of the drug. core.ac.ukresearchgate.net
The following table summarizes research findings on the effect of sodium citrate buffer on benzylpenicillin stability.
Table 1: Effect of Sodium Citrate Buffer on Benzylpenicillin Stability
| Formulation | Storage Conditions | Remaining Benzylpenicillin Concentration (%) | Source |
|---|---|---|---|
| Isotonic BPC¹ 30 mg/mL with 3.4 mg/mL Sodium Citrate | 7 days at 4°C, then 24h at 35°C | 96% | nih.gov |
| Isotonic BPC¹ 30 mg/mL with 7.2 mg/mL Sodium Citrate | 7 days at 4°C, then 24h at 35°C | 95% | nih.gov |
| Unbuffered Benzylpenicillin in Saline | 7 days at 2-8°C | 81% | nih.gov |
| Buffered Benzylpenicillin (10 Mio IU) with Sodium Citrate | 7 days at 2-8°C, then 24h at 37°C | 97.6 ± 1.3% | nih.govnih.gov |
| Buffered Benzylpenicillin (40 Mio IU) with Sodium Citrate | 7 days at 2-8°C, then 24h at 37°C | 94.9 ± 1.1% | nih.govnih.gov |
¹BPC: Benzylpenicillin
Investigating Degradation Products and Their Impact
The chemical stability of Benzylpenicillin Benzathine is intrinsically linked to the stability of the benzylpenicillin molecule, to which it hydrolyzes. who.intwho.int The primary pathway of degradation for benzylpenicillin in aqueous solutions is the hydrolysis of the strained β-lactam ring. core.ac.uknih.gov This process leads to the formation of several degradation products, the most significant of which is Benzylpenicilloic acid. drugfuture.compurdue.edu
Major Degradation Products:
Benzylpenicilloic Acid: This is the main product formed through the hydrolytic cleavage of the β-lactam amide bond. purdue.edu It is an inactive compound and exists as a mixture of isomers in solution. purdue.edu The initial hydrolytic product, (5R,6R)-benzylpenicilloic acid, can slowly isomerize to its (5S,6R)-epimer until an equilibrium is reached. purdue.edu
Further Degradation Products: In acidic conditions, Benzylpenicilloic acid can further degrade to D-penicillamine and Benzylpenilloaldehyde. core.ac.uk
High-performance liquid chromatography (HPLC) is a specific and sensitive method used to separate and quantify benzylpenicillin from its various impurities and degradation products, allowing for precise monitoring of the stability of the drug product. nih.govresearchgate.netresearchgate.net
The table below lists the primary degradation products of benzylpenicillin and their chemical nature.
Table 2: Primary Degradation Products of Benzylpenicillin
| Degradation Product | Precursor | Chemical Nature / Key Feature | Impact on Formulation | Source |
|---|---|---|---|---|
| Benzylpenicilloic Acid | Benzylpenicillin | Product of β-lactam ring hydrolysis; acidic | Lowers pH, autocatalyzes further degradation | drugfuture.compurdue.edu |
| Penillic Acid | Benzylpenicillin | Degradation product; acidic | Contributes to pH reduction | drugfuture.com |
| Penicillenic Acid | Benzylpenicillin | Degradation product; acidic | Contributes to pH reduction | drugfuture.com |
| D-penicillamine | Benzylpenicilloic Acid | Further degradation product in acid | Indicates advanced degradation | core.ac.uk |
| Benzylpenilloaldehyde | Benzylpenicilloic Acid | Further degradation product in acid | Indicates advanced degradation | core.ac.uk |
Table of Mentioned Compounds
| Compound Name |
|---|
| Benzylpenicillin Benzathine |
| Benzylpenicillin |
| Benzylpenicilloic Acid |
| Carboxymethylcellulose |
| D-penicillamine |
| Hydroxypropyl methylcellulose (HPMC) |
| Lecithin |
| Penicillenic Acid |
| Penillic Acid |
| Polyethylene glycol (PEG) 4000 |
| Polyoxyethylene sorbitan monopalmitate |
| Polyvinylpyrrolidone (PVP) |
| Sodium Citrate |
| Sorbitan monopalmitate |
Current Research Gaps and Future Directions in Benzylpenicillin Benzathine Research
Optimization of Pharmacokinetic-Pharmacodynamic Relationships for Efficacy
The therapeutic efficacy of benzylpenicillin benzathine is intrinsically linked to the duration its concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen. medicines.org.uk However, a complete understanding of this pharmacokinetic-pharmacodynamic (PK/PD) relationship is still lacking, presenting a significant research gap.
Recent studies have revealed that the widely accepted target plasma concentration of 0.02 mg/L for preventing Group A Streptococcus (GAS) infections is often not maintained for the entire dosing interval in many patients, particularly in children and adolescents receiving prophylaxis for rheumatic heart disease. nih.govnih.govoup.com One study found that none of the 18 participants maintained concentrations above this target for the full time between doses. nih.govnih.gov This discrepancy between observed pharmacokinetic profiles and the drug's established clinical efficacy suggests a major knowledge gap in the PK/PD relationship. nih.govnih.govoup.com
Future research must focus on definitively establishing the protective concentrations of benzylpenicillin required to prevent infections. This involves:
Defining Exposure-Response Relationships: There is a pressing need for studies that quantitatively link benzylpenicillin exposure levels with clinical outcomes for both GAS infection and syphilis. nih.gov It is plausible that concentrations lower than the standard MIC may be sufficient to prevent colonization by new bacterial strains. nih.gov
Investigating Host and Formulation Factors: Body mass index (BMI) and fat-free mass have been identified as key determinants of benzylpenicillin exposure. nih.govnih.gov Higher BMI appears to influence absorption, nearly doubling the observed half-life in one study. nih.govnih.gov Further investigation into how patient characteristics and formulation properties, such as crystal size, affect drug absorption and distribution is critical.
Advanced PK/PD Modeling: Population pharmacokinetic models are essential tools for optimizing dosing regimens. Recent research indicates that at very low concentrations, benzylpenicillin exhibits a higher volume of distribution and increased clearance. asm.orgnih.gov Incorporating biomarkers like cystatin C-based estimated glomerular filtration rate (eGFR) may enhance model accuracy for predicting clearance, paving the way for more precise, individualized dosing strategies. nih.gov
Table 1: Factors Influencing Benzylpenicillin Benzathine Pharmacokinetics
| Factor | Observation | Research Implication |
|---|---|---|
| Body Mass Index (BMI) | Higher BMI was associated with altered absorption and an 86% increase in observed half-life. nih.govnih.gov | Further studies are needed to understand the mechanism and potentially adjust dosing based on BMI. |
| Fat-Free Mass | A key determinant of drug exposure and correlated with the volume of distribution. nih.govnih.gov | Dosing strategies could be refined by considering fat-free mass for more consistent drug levels. |
| Drug Concentration | At very low concentrations (~3 ng/mL), clearance was observed to be higher than predicted. asm.org | New formulations should aim to maintain concentrations above a certain threshold to avoid rapid declines. asm.org |
| Renal Function | Cystatin C-based eGFR significantly improved the fit of pharmacokinetic models compared to creatinine-based equations. nih.gov | Using more sensitive markers of renal function could lead to more accurate and personalized dosing. |
Development of Next-Generation Long-Acting Penicillin Formulations
The current intramuscular formulation of benzylpenicillin benzathine, while effective, is associated with pain on injection and pharmacokinetic variability. These limitations, coupled with recurrent global shortages, highlight the urgent need for next-generation long-acting penicillin formulations. mja.com.auoup.comnih.govresearchgate.net
The primary goal is to develop formulations that provide more consistent and sustained therapeutic drug concentrations, potentially allowing for even less frequent administration. asm.orglongactinghiv.orgnih.gov Research is moving towards innovative delivery systems. One key objective for a new formulation is to achieve zero-order release, which would maintain plasma concentrations above a critical threshold (e.g., 6 ng/mL) to prevent sudden drops in drug levels and ensure more stable pharmacokinetic behavior. asm.org
Future development strategies could involve:
Novel Drug Delivery Systems: Exploration of alternative delivery mechanisms such as subcutaneous injections, biodegradable microspheres, or implants. mja.com.au These technologies could offer improved patient comfort and more predictable drug release profiles.
Prodrug Approaches: Designing novel prodrugs of penicillin G that are specifically engineered for compatibility with long-acting delivery platforms. longactinghiv.orgnih.gov
Addressing Challenges in Antimicrobial Resistance Evolution
While benzylpenicillin benzathine remains highly effective against key pathogens like Treponema pallidum and Streptococcus pyogenes—with no reported resistance in the latter—the global threat of antimicrobial resistance (AMR) necessitates ongoing vigilance and proactive strategies. nih.gov
The mechanisms by which bacteria can develop resistance to benzylpenicillin include:
Enzymatic Degradation: Production of beta-lactamase enzymes that inactivate the antibiotic. medicines.org.uk
Target Site Modification: Alterations in penicillin-binding proteins (PBPs) that reduce the drug's affinity. nih.gov
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria that limit drug entry. medicines.org.uk
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell. medicines.org.uk
A significant, though less recognized, driver of AMR is environmental pollution from antibiotic manufacturing facilities. reactgroup.orgreactgroup.org Discharges from these sites can create environmental hotspots with high concentrations of active pharmaceutical ingredients, promoting the selection and spread of resistant bacteria. cphi-online.com
Future research and policy efforts must focus on:
Global Surveillance: Continued monitoring of susceptibility patterns in target pathogens to detect any emerging resistance early.
Understanding Resistance Mechanisms: In-vitro studies to better understand the mechanisms of potential resistance in susceptible organisms like S. pyogenes are warranted. researchgate.net
Responsible Manufacturing: Implementing and enforcing standards to minimize the environmental release of antibiotic residues from production facilities. cphi-online.com The AMR Industry Alliance has developed a framework with Predicted No-Effect Concentration (PNEC) targets to guide these efforts. cphi-online.com
Mitigating Shortages: Addressing the frequent global shortages of benzylpenicillin benzathine is crucial, as these shortages can lead to the use of suboptimal, broader-spectrum antibiotics, which can inadvertently drive resistance. clintonhealthaccess.org
Advanced Analytical Characterization for Product Quality and Performance
Ensuring the quality and consistency of benzylpenicillin benzathine formulations is paramount for clinical efficacy. Advanced analytical techniques are crucial for comprehensive product characterization, moving beyond simple potency measurements.
A multinational cross-sectional study assessed the quality of 35 batches of benzylpenicillin benzathine from 16 countries. anu.edu.aunih.govnih.gov While all batches met the United States Pharmacopeia requirements for content, the study highlighted other critical quality attributes. anu.edu.aunih.govnih.gov High-performance liquid chromatography (HPLC) was used to confirm potency and the absence of degradation products. anu.edu.aunih.gov Additionally, tests for water content and heavy metals indicated adherence to good manufacturing practices. anu.edu.aunih.govnih.gov
A key finding was the variability in physical characteristics, particularly particle size. anu.edu.aunih.gov Two of the twenty batches analyzed for particle size contained aggregated particles, which could potentially impact the drug's dissolution rate and absorption profile, leading to pharmacokinetic variability. anu.edu.aunih.govresearchgate.net
Future directions in this area should include:
Revision of Pharmacopeial Monographs: There is a need to update official monographs to include standards for physical characteristics like particle size distribution and crystal morphology. anu.edu.aunih.govnih.gov This would help ensure greater consistency between different manufacturers' products.
Development of Advanced Analytical Methods: Employing a wider range of solid-state characterization techniques to build a more comprehensive understanding of the material properties of the active pharmaceutical ingredient and how they relate to in vivo performance.
Linking Physical Attributes to Clinical Outcomes: Conducting studies specifically designed to correlate the physical properties of different benzylpenicillin benzathine formulations with their observed pharmacokinetic profiles and clinical efficacy.
Table 2: Key Quality Attributes of Benzylpenicillin Benzathine Formulations
| Attribute | Analytical Method | Finding from Multinational Study | Future Direction |
|---|---|---|---|
| Potency/Content | High-Performance Liquid Chromatography (HPLC) | All 35 tested batches passed USP requirements. anu.edu.aunih.govnih.gov | Continued routine quality control. |
| Impurities | High-Performance Liquid Chromatography (HPLC) | No evidence of breakdown products or contaminants detected. anu.edu.aunih.govnih.gov | Monitor for new potential impurities. |
| Water Content | Karl Fischer Titration (implied) | Adherence to regulatory standards. anu.edu.aunih.govnih.gov | Continued routine quality control. |
| Heavy Metals | Standard pharmacopeial tests (implied) | Adherence to regulatory standards. anu.edu.aunih.govnih.gov | Continued routine quality control. |
| Particle Size | Particle Size Analysis, Optical Microscopy | Two of 20 batches had aggregated particles (>400 µm). anu.edu.aunih.gov | Inclusion of particle size standards in pharmacopeial monographs. anu.edu.aunih.govnih.gov |
Bioproduction and Sustainable Manufacturing Innovations
The production of penicillin G, the active precursor to benzylpenicillin benzathine, is a mature bio-manufacturing process, but there is still room for innovation, particularly concerning sustainability and efficiency. researchgate.net The industrial production relies on the fermentation of the fungus Penicillium chrysogenum. wikipedia.orgnews-medical.netslideshare.net
Historically, significant increases in yield were achieved through strain improvement via mutagenesis and the development of deep-tank, submerged culture fermentation techniques. wikipedia.orgnews-medical.netacs.org Modern production uses a fed-batch process in large-scale, highly automated stainless-steel fermenters, where critical parameters like pH, temperature, and dissolved oxygen are precisely controlled. news-medical.netmike-fermenter.com
Current research gaps and future innovations are focused on "greening" the antibiotic industry. researchgate.net The conventional synthesis of many antibiotics involves toxic chemicals and generates significant waste. eurekalert.org Key areas for innovation include:
Strain and Pathway Engineering: Applying modern biotechnological tools, such as directed evolution and rational metabolic pathway engineering, to further improve the productivity of P. chrysogenum strains and potentially create pathways for novel penicillin variants. researchgate.netwikipedia.org
Green Chemistry and Biocatalysis: Increasing the use of enzymatic reactions in the downstream processing of penicillin G. researchgate.net Enzyme-catalyzed reactions can replace multi-step chemical conversions that often require protective groups and organic solvents, leading to a more environmentally friendly process. researchgate.neteurekalert.org
Sustainable Waste Management: Developing and implementing more effective strategies for managing waste from manufacturing sites to prevent the release of active antibiotic compounds into the environment. reactgroup.orgeuropeanpharmaceuticalreview.com This is a critical component in the fight against AMR. cphi-online.comeuropeanpharmaceuticalreview.com
Advanced Process Control: Integrating more sophisticated online monitoring and control systems into fermentation processes to optimize resource utilization and maximize yield, further reducing the environmental footprint of production. mike-fermenter.com
Q & A
Q. What is the molecular mechanism of action of benzylpenicillin benzathine against bacterial pathogens, and how does its prolonged release profile influence experimental design?
Benzylpenicillin benzathine inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. Its prolonged release is due to the benzathine salt’s low solubility, requiring researchers to account for delayed pharmacokinetics (PK) in in vivo studies. For example, intramuscular administration in animal models necessitates extended observation periods to capture full pharmacodynamic (PD) effects .
Q. What validated analytical methods are recommended for quantifying benzylpenicillin benzathine in pharmaceutical formulations?
The International Pharmacopoeia (9th edition) specifies a two-part assay:
- Total penicillins : Dissolve 0.065 g in dimethylformamide, dilute to 1000 mL, and measure via imidazole/mercuric chloride reaction at 325 nm .
- Benzathine content : Use HPLC with UV detection (254 nm) and a C18 column, employing mobile phases of acetonitrile and phosphate buffer (pH 3.5) . These methods ensure compliance with pharmacopeial standards (96.0–100.5% penicillins, 24.0–27.0% benzathine) .
Q. How should stability studies for benzylpenicillin benzathine formulations be designed to assess degradation under varying storage conditions?
Stability protocols should include:
Q. What immunological mechanisms underlie hypersensitivity reactions to benzylpenicillin benzathine, and how can these be mitigated in clinical trials?
Hypersensitivity is often IgE-mediated, with cross-reactivity to β-lactam metabolites. Pre-trial screening should include:
- Skin prick tests with benzylpenicilloyl-polylysine (PPL).
- In vitro basophil activation tests to detect soy lecithin excipient allergies, as reported in pediatric cases .
Advanced Research Questions
Q. How can researchers optimize HPLC methods to resolve co-eluting impurities in benzylpenicillin benzathine batches?
Adjust chromatographic parameters:
- Column : Use a Zorbax SB-C18 (250 × 4.6 mm, 5 µm) for better resolution of penilloic acids (Impurity F) and monobenzylethylenediamine (Impurity A) .
- Gradient : 10–50% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes .
- Validation : Include system suitability tests for tailing factor (<2.0) and theoretical plates (>2000) .
Q. What strategies are effective for profiling unknown degradation products in benzylpenicillin benzathine using LC-MS/MS?
Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models for benzylpenicillin benzathine differ in pediatric versus adult populations?
Pediatric PK studies require:
Q. What synthetic challenges arise in coordinating benzylpenicillin benzathine with metal ions, and how can these be addressed?
The β-lactam ring’s susceptibility to hydrolysis complicates metal coordination. Successful synthesis of the Cr(III) complex requires:
Q. How can contradictory assay results between microbiological and HPLC methods be resolved in potency testing?
Discrepancies often stem from:
Q. What experimental approaches are recommended for studying benzylpenicillin benzathine’s interaction with serum proteins in pharmacokinetic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
